molecular formula C10H10BrNO3 B2674000 (2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide CAS No. 2580092-52-8

(2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide

Cat. No.: B2674000
CAS No.: 2580092-52-8
M. Wt: 272.098
InChI Key: GLGMSGMBVPULAI-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide is a chemical compound that belongs to the quinoline family. It is characterized by the presence of a quinoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide typically involves the reaction of quinoline derivatives with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

Scientific Research Applications

(2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets (2S)-4-Oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide apart is its specific structural configuration and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity. These unique properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2S)-4-oxo-2,3-dihydro-1H-quinoline-2-carboxylic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.BrH/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-4,8,11H,5H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGMSGMBVPULAI-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2C1=O)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C2C1=O)C(=O)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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